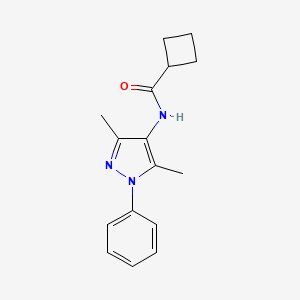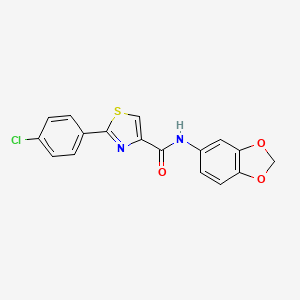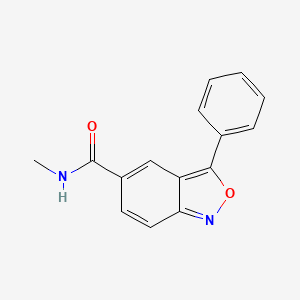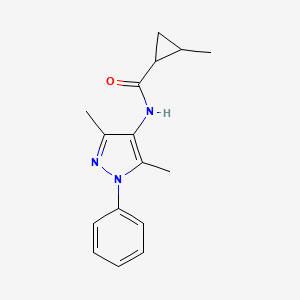
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide, commonly known as DPC, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the protein complex mTORC1, which plays a crucial role in regulating cell growth and metabolism. DPC has been used to study the role of mTORC1 in various physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases.
作用机制
DPC is a potent inhibitor of mTORC1, which is a protein complex that plays a crucial role in regulating cell growth and metabolism. mTORC1 is activated by various stimuli such as growth factors, amino acids, and energy status. Once activated, mTORC1 phosphorylates various downstream targets such as S6K1 and 4E-BP1, leading to an increase in protein synthesis and cell growth. DPC inhibits mTORC1 activity by binding to the ATP-binding site of mTOR kinase, preventing its activation and downstream signaling.
Biochemical and physiological effects:
DPC has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and proliferation in various cancer cell lines, including breast, prostate, and lung cancer. DPC has also been shown to improve glucose homeostasis in diabetic mice by increasing insulin sensitivity and glucose uptake in skeletal muscle. In addition, DPC has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
DPC has several advantages as a research tool. It is a potent and specific inhibitor of mTORC1, which allows for the study of its role in various physiological and pathological processes. DPC is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use. DPC has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of DPC treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of DPC in scientific research. One area of interest is the role of mTORC1 in aging and age-related diseases. DPC has been shown to extend lifespan and improve healthspan in various model organisms such as mice and flies. Further studies are needed to elucidate the mechanisms underlying these effects and to determine whether DPC or other mTORC1 inhibitors have potential therapeutic applications in age-related diseases. Another area of interest is the development of more potent and specific mTORC1 inhibitors. DPC has been used as a starting point for the development of new compounds with improved activity and specificity. These compounds may have potential applications in cancer therapy and other diseases.
合成方法
DPC can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The most common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with cyclobutanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
DPC has been extensively used in scientific research to study the role of mTORC1 in various physiological and pathological processes. It has been shown to inhibit mTORC1 activity in vitro and in vivo, leading to a decrease in cell growth and proliferation. DPC has been used to study the role of mTORC1 in cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-15(17-16(20)13-7-6-8-13)12(2)19(18-11)14-9-4-3-5-10-14/h3-5,9-10,13H,6-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVFMKXNKMVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)


![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)

![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)


![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)
